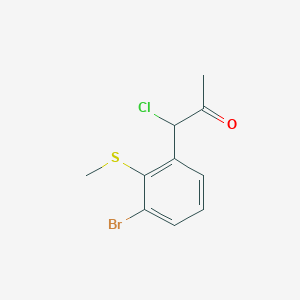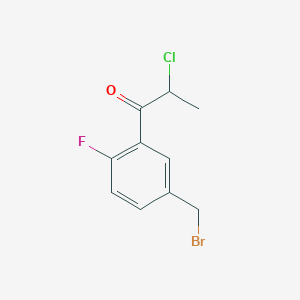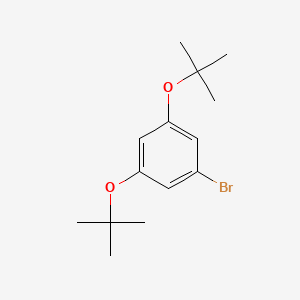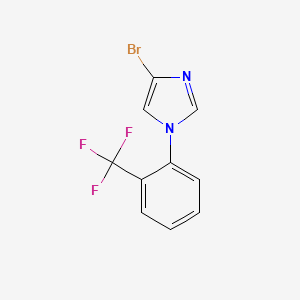
4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole is a chemical compound with the molecular formula C10H7BrF3N3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The presence of a bromine atom and a trifluoromethyl group attached to the phenyl ring makes this compound unique and of interest in various fields of research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)aniline and 4-bromoimidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions
4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
科学的研究の応用
4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
類似化合物との比較
Similar Compounds
4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazol-2-amine: A similar compound with an amine group instead of a hydrogen atom on the imidazole ring.
Other Imidazole Derivatives: Compounds with different substituents on the imidazole ring, such as methyl or ethyl groups.
Uniqueness
The presence of both a bromine atom and a trifluoromethyl group makes 4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other imidazole derivatives .
特性
分子式 |
C10H6BrF3N2 |
|---|---|
分子量 |
291.07 g/mol |
IUPAC名 |
4-bromo-1-[2-(trifluoromethyl)phenyl]imidazole |
InChI |
InChI=1S/C10H6BrF3N2/c11-9-5-16(6-15-9)8-4-2-1-3-7(8)10(12,13)14/h1-6H |
InChIキー |
LZFJLSPNLFEGQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


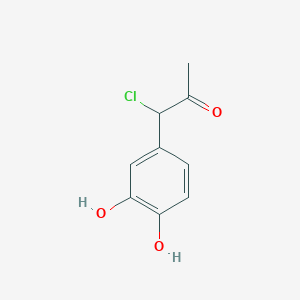
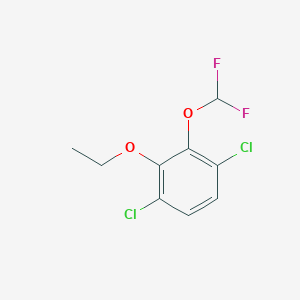
![[2,2'-Bifuran]-5,5'-diyldimethanol](/img/structure/B14056892.png)
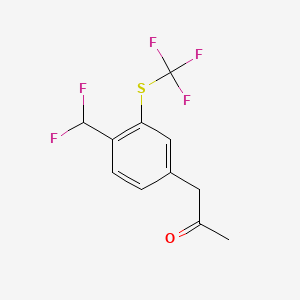
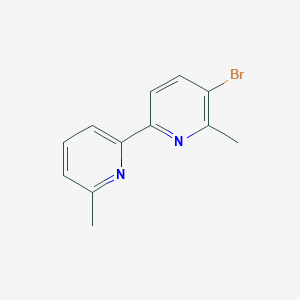
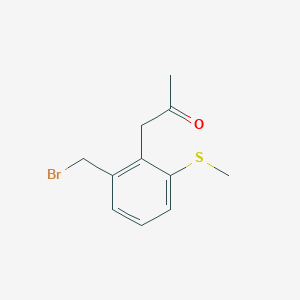
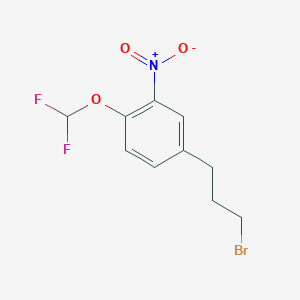
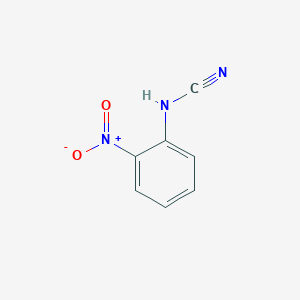
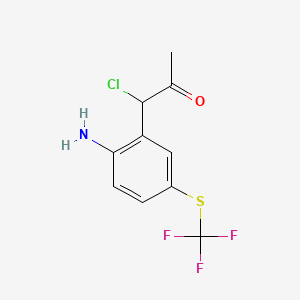
![(4-Methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride](/img/structure/B14056920.png)
